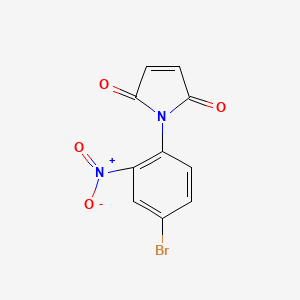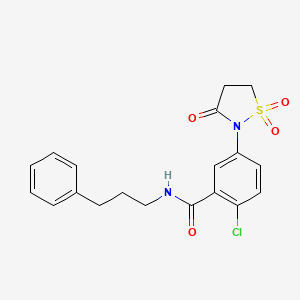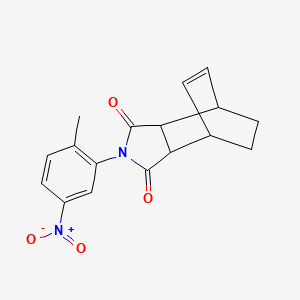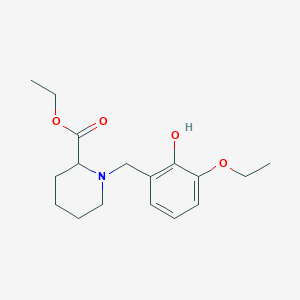
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-bromo-2-nitroaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Electrophilic substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of 1-(4-amino-2-nitrophenyl)-1H-pyrrole-2,5-dione.
Electrophilic substitution: Formation of further nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione is not well-documented. its reactivity can be attributed to the presence of the bromine and nitro groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-bromo-2-nitrophenyl)-1H-pyrrole-3,4-dione
- 1-(4-chloro-2-nitrophenyl)-1H-pyrrole-2,5-dione
- 1-(4-bromo-2-aminophenyl)-1H-pyrrole-2,5-dione
Uniqueness
1-(4-bromo-2-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and potential applications. The presence of both electron-withdrawing groups makes it a versatile intermediate in organic synthesis and a candidate for various research applications.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O4/c11-6-1-2-7(8(5-6)13(16)17)12-9(14)3-4-10(12)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKWKUDBQQILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-DIMETHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B5135735.png)
![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)

![2-[benzyl(phenylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B5135752.png)

![3-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5135763.png)
![[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboximidothioate](/img/structure/B5135768.png)


![3-chloro-5-(furan-2-yl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135795.png)
![2-isopropyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5135801.png)
